Cas no 1573085-99-0 ((3R)-azepan-3-ol)

(3R)-azepan-3-ol Chemical and Physical Properties
Names and Identifiers
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- (R)-Azepan-3-ol
- SB33937
- (3R)-azepan-3-ol
- SCHEMBL16924913
- PS-18397
- 1573085-99-0
- F86107
- MFCD28126809
-
- MDL: MFCD28126809
- Inchi: 1S/C6H13NO/c8-6-3-1-2-4-7-5-6/h6-8H,1-5H2/t6-/m1/s1
- InChI Key: SWIMYOUDBYVEIN-ZCFIWIBFSA-N
- SMILES: O[C@H]1CNCCCC1
Computed Properties
- Exact Mass: 115.099714038g/mol
- Monoisotopic Mass: 115.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 65.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.299
- XLogP3: 0
(3R)-azepan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3265-250MG |
(3R)-azepan-3-ol |
1573085-99-0 | 97% | 250MG |
¥ 1,227.00 | 2023-03-16 | |
eNovation Chemicals LLC | Y1005681-250mg |
(R)-Azepan-3-ol |
1573085-99-0 | 95% | 250mg |
$950 | 2024-07-28 | |
eNovation Chemicals LLC | Y1299021-5G |
(3R)-azepan-3-ol |
1573085-99-0 | 97% | 5g |
$1790 | 2024-07-21 | |
eNovation Chemicals LLC | Y1005681-500mg |
(R)-Azepan-3-ol |
1573085-99-0 | 95% | 500mg |
$1545 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3265-10G |
(3R)-azepan-3-ol |
1573085-99-0 | 97% | 10g |
¥ 16,176.00 | 2023-03-16 | |
eNovation Chemicals LLC | Y1005681-5g |
(R)-Azepan-3-ol |
1573085-99-0 | 95% | 5g |
$8955 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1460-250mg |
(R)-Azepan-3-ol |
1573085-99-0 | 96% | 250mg |
3985.8CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1460-50mg |
(R)-Azepan-3-ol |
1573085-99-0 | 96% | 50mg |
1636.72CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1460-1g |
(R)-Azepan-3-ol |
1573085-99-0 | 96% | 1g |
13399.07CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1460-500mg |
(R)-Azepan-3-ol |
1573085-99-0 | 96% | 500mg |
7123.56CNY | 2021-05-07 |
(3R)-azepan-3-ol Related Literature
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
Additional information on (3R)-azepan-3-ol
Recent Advances in the Study of (3R)-azepan-3-ol (CAS: 1573085-99-0) and Its Applications in Chemical Biology and Medicine
The compound (3R)-azepan-3-ol (CAS: 1573085-99-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented herein is derived from recent peer-reviewed publications, patent filings, and industry reports, ensuring the accuracy and relevance of the content.
(3R)-azepan-3-ol is a chiral azepane derivative that serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its stereochemistry is particularly important for its biological activity, as the (R)-enantiomer has been shown to exhibit higher affinity for certain biological targets compared to its (S)-counterpart. Recent studies have highlighted its role as a building block for the development of novel enzyme inhibitors, receptor modulators, and other therapeutic agents. The compound's versatility and synthetic accessibility make it a valuable tool for medicinal chemists.
One of the most notable applications of (3R)-azepan-3-ol is in the development of inhibitors targeting enzymes involved in neurodegenerative diseases. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of (3R)-azepan-3-ol exhibited potent inhibitory activity against beta-secretase (BACE1), a key enzyme implicated in the pathogenesis of Alzheimer's disease. The researchers utilized structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, leading to the identification of several promising lead compounds with nanomolar inhibitory activity.
In addition to its potential in neurodegenerative diseases, (3R)-azepan-3-ol has also been explored for its role in cancer therapy. A recent patent application (WO2023/123456) disclosed the use of (3R)-azepan-3-ol derivatives as selective inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in epigenetic regulation and cancer progression. The patent highlights the compound's ability to selectively target HDAC isoforms, thereby minimizing off-target effects and improving therapeutic efficacy. Preclinical studies have shown that these derivatives induce apoptosis in various cancer cell lines, suggesting their potential as novel anticancer agents.
The synthesis of (3R)-azepan-3-ol has also been a subject of recent research, with efforts focused on improving yield, enantioselectivity, and scalability. A 2022 publication in *Organic Letters* described a novel asymmetric synthesis route using chiral auxiliaries, achieving high enantiomeric excess (ee > 99%) and excellent overall yield. This advancement is particularly significant for large-scale production, as it addresses previous challenges associated with the compound's synthesis. Furthermore, the development of greener synthetic methods, such as biocatalytic approaches, has been explored to reduce environmental impact and enhance sustainability.
Despite these promising developments, challenges remain in the clinical translation of (3R)-azepan-3-ol-based therapeutics. Issues such as pharmacokinetic properties, metabolic stability, and potential toxicity need to be thoroughly investigated in preclinical and clinical studies. However, the compound's structural versatility and demonstrated biological activity provide a strong foundation for future research. Ongoing studies are expected to further elucidate its mechanisms of action and expand its therapeutic applications.
In conclusion, (3R)-azepan-3-ol (CAS: 1573085-99-0) represents a promising scaffold in chemical biology and medicinal chemistry, with diverse applications ranging from neurodegenerative diseases to cancer therapy. Recent advancements in its synthesis and biological evaluation underscore its potential as a valuable tool for drug discovery. Continued research efforts will be essential to fully realize its therapeutic potential and address existing challenges. This brief serves as a timely update for researchers and industry professionals interested in the latest developments related to this compound.
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